molecular formula C18H21N B12852220 5-(4-Tert-butylphenyl)indoline

5-(4-Tert-butylphenyl)indoline

Cat. No.: B12852220
M. Wt: 251.4 g/mol
InChI Key: HXCIOIZIWJBUDM-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)indoline is a chemical compound with the molecular formula C18H21N. It belongs to the class of indoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features a tert-butyl group attached to the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)indoline can be achieved through various methods. One common approach involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in β-arylethylamine substrates . This method is efficient and operates under mild conditions, using inexpensive reagents. Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Tert-butylphenyl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles and indolines, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)indoline involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives can inhibit the activity of certain kinases and proteases, leading to anticancer and antimicrobial effects . The tert-butyl group can enhance the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity, stability, and biological activity. This structural feature distinguishes it from other indoline derivatives and can lead to unique applications in various fields.

Properties

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C18H21N/c1-18(2,3)16-7-4-13(5-8-16)14-6-9-17-15(12-14)10-11-19-17/h4-9,12,19H,10-11H2,1-3H3

InChI Key

HXCIOIZIWJBUDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3

Origin of Product

United States

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